molecular formula C11H16ClNO B11889745 (S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1312949-70-4

(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B11889745
CAS No.: 1312949-70-4
M. Wt: 213.70 g/mol
InChI Key: QGJKLZLWNYOZSD-MERQFXBCSA-N
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Description

(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features an indane core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an ethoxy group and an amine group further enhances its chemical reactivity and potential utility in different reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Indane Core: The initial step involves the cyclization of a suitable precursor to form the indane core. This can be achieved through a Friedel-Crafts alkylation reaction using an appropriate catalyst.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interaction of amines with biological targets.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with neurotransmitter receptors, modulating their function and affecting neurological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activity.

    5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A similar compound with a methoxy group instead of an ethoxy group.

    5-Ethoxy-2,3-dihydro-1H-inden-1-amine: The free base form of the compound without the hydrochloride salt.

Uniqueness

(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the chiral center makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1312949-70-4

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(1S)-5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-9-4-5-10-8(7-9)3-6-11(10)12;/h4-5,7,11H,2-3,6,12H2,1H3;1H/t11-;/m0./s1

InChI Key

QGJKLZLWNYOZSD-MERQFXBCSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)[C@H](CC2)N.Cl

Canonical SMILES

CCOC1=CC2=C(C=C1)C(CC2)N.Cl

Origin of Product

United States

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